4-Methylcyclohexanecarbonyl chloride

Übersicht

Beschreibung

4-Methylcyclohexanecarbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon and a carbonyl chloride group is attached to the first carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexanecarbonyl chloride can be synthesized through the reaction of 4-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylcyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylcyclohexanecarboxylic acid and hydrochloric acid.

Reduction: It can be reduced to 4-methylcyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4).

Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.

Major Products:

Amides, Esters, Thioesters: Formed from substitution reactions.

4-Methylcyclohexanecarboxylic Acid: Formed from hydrolysis.

4-Methylcyclohexanemethanol: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Acyl Chloride:

4-Methylcyclohexanecarbonyl chloride is primarily used as an acyl chloride in organic synthesis. This functional group is known for its reactivity, allowing it to participate in a variety of chemical reactions, including:

- Formation of Esters: It can react with alcohols to form esters, a reaction that is crucial in the synthesis of various organic compounds.

- Synthesis of Amides: The compound can also react with amines to yield amides, which are important in pharmaceuticals and agrochemicals.

Table 1: Reactions Involving this compound

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Esterification | Alcohol + this compound | Ester | Commonly used in organic synthesis |

| Amidation | Amine + this compound | Amide | Useful for drug development |

| Friedel-Crafts Acylation | Aromatic compound + this compound | Aromatic ketone | Important for synthesizing complex molecules |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic applications:

- Anticancer Agents: Research has indicated that modifications of this compound can lead to the development of new anticancer drugs. For instance, derivatives have shown activity against certain cancer cell lines.

- Anti-inflammatory Drugs: The compound's derivatives have also been investigated for their anti-inflammatory properties, contributing to the development of new treatments for inflammatory diseases.

Case Study: Synthesis of Anticancer Compound

A study published in a peer-reviewed journal demonstrated the synthesis of a novel anticancer agent derived from this compound. The compound exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development.

Material Science

In material science, this compound is utilized in the production of polymers and resins:

- Polymerization Reactions: It can act as a monomer or co-monomer in the synthesis of polycarbonate and polyester materials, which are widely used in plastics and coatings.

- Surface Modification: The compound can be employed in surface modification processes to enhance the properties of materials such as adhesion, hydrophobicity, and chemical resistance.

Table 2: Applications in Material Science

| Application Type | Description | Example Products |

|---|---|---|

| Polymer Synthesis | Used as a monomer | Polycarbonate resins |

| Surface Coating | Enhances surface properties | Protective coatings |

Wirkmechanismus

The mechanism of action of 4-methylcyclohexanecarbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives, which are crucial intermediates in various chemical syntheses. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanecarbonyl chloride: Similar structure but lacks the methyl group.

4-Methylbenzoyl chloride: Contains a benzene ring instead of a cyclohexane ring.

4-Methylcyclohexanecarboxylic acid: The carboxylic acid precursor to 4-methylcyclohexanecarbonyl chloride.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group and the acyl chloride functionality makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-Methylcyclohexanecarbonyl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

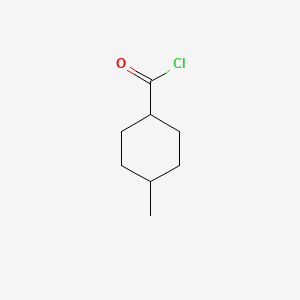

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexane ring with a methyl group and a carbonyl chloride functional group, which are essential for its reactivity and biological interactions.

Antiviral Properties

Research indicates that this compound has potential antiviral properties, particularly against Hepatitis C Virus (HCV). A patent application describes its use in inhibiting HCV polymerase, suggesting that this compound can be part of therapeutic strategies for treating HCV infections . The mechanism involves the compound's ability to interfere with viral replication processes.

Prodrug Potential

The compound may also serve as a prodrug, which becomes active upon metabolic conversion within biological systems. This characteristic can enhance the bioavailability of drugs derived from this compound, allowing for more effective treatment regimens .

Synthesis of Derivatives

The synthesis of this compound and its derivatives is crucial for exploring its biological activity. Various methods have been documented, including the reaction of cyclohexanecarboxylic acid derivatives with thionyl chloride or phosphorus oxychloride to yield the desired carbonyl chloride .

Example Synthesis:

- Starting Material : Cyclohexanecarboxylic acid

- Reagents : Thionyl chloride (SOCl₂)

- Reaction Conditions : Heat under reflux until complete conversion.

- Product : this compound.

Case Study on Antiviral Activity

A study focusing on the antiviral effects of compounds similar to this compound highlighted its efficacy in reducing HCV replication in vitro. The results demonstrated a significant decrease in viral load when treated with derivatives of this compound, indicating its potential as an antiviral agent .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that derivatives of this compound exhibit improved absorption and distribution characteristics compared to their parent compounds. This is attributed to their lipophilic nature, which enhances membrane permeability .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-methylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYARUXXIJYYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.